molecular formula C19H19ClN2O2 B271172 1-(3-chlorophenyl)-5-oxo-N-(1-phenylethyl)-3-pyrrolidinecarboxamide

1-(3-chlorophenyl)-5-oxo-N-(1-phenylethyl)-3-pyrrolidinecarboxamide

カタログ番号 B271172
分子量: 342.8 g/mol
InChIキー: KKXUYIYKMIYDET-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-chlorophenyl)-5-oxo-N-(1-phenylethyl)-3-pyrrolidinecarboxamide is a chemical compound with potential therapeutic applications. It is commonly known as CPP-115 and belongs to the class of compounds known as GABA aminotransferase inhibitors.

作用機序

CPP-115 works by inhibiting the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to increased inhibition of neural activity.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to increased inhibition of neural activity. This can lead to a reduction in seizures and anxiety. CPP-115 has also been shown to have anti-addictive effects, possibly by reducing the reinforcing effects of drugs of abuse.

実験室実験の利点と制限

CPP-115 has a number of advantages for lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. However, CPP-115 can be expensive to produce in large quantities, which may limit its use in certain experiments.

将来の方向性

There are a number of future directions for research on CPP-115. One area of research is the development of more potent and selective GABA-AT inhibitors. Another area of research is the investigation of CPP-115's potential use in treating other neurological disorders such as Parkinson's disease and schizophrenia. Finally, there is a need for more research on the long-term effects of CPP-115 use, including potential side effects and interactions with other drugs.

合成法

CPP-115 can be synthesized using a two-step process. The first step involves the reaction of 3-chlorobenzoyl chloride with 1-phenylethylamine to form 1-(3-chlorophenyl)-N-(1-phenylethyl)acetamide. The second step involves the reaction of this intermediate with pyrrolidine-2,5-dione to form CPP-115.

科学的研究の応用

CPP-115 has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating various neurological disorders such as epilepsy, anxiety, and addiction. CPP-115 has also been studied for its potential use in treating certain cancers.

特性

製品名

1-(3-chlorophenyl)-5-oxo-N-(1-phenylethyl)-3-pyrrolidinecarboxamide

分子式

C19H19ClN2O2

分子量

342.8 g/mol

IUPAC名

1-(3-chlorophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C19H19ClN2O2/c1-13(14-6-3-2-4-7-14)21-19(24)15-10-18(23)22(12-15)17-9-5-8-16(20)11-17/h2-9,11,13,15H,10,12H2,1H3,(H,21,24)

InChIキー

KKXUYIYKMIYDET-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl

正規SMILES

CC(C1=CC=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。